3-Bromo-N-methyl-N-boc-propylamine 3-Bromo-N-methyl-N-boc-propylamine
Brand Name: Vulcanchem
CAS No.: 828272-19-1
VCID: VC0028102
InChI: InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCCBr
Molecular Formula: C9H18BrNO2
Molecular Weight: 252.152

3-Bromo-N-methyl-N-boc-propylamine

CAS No.: 828272-19-1

Cat. No.: VC0028102

Molecular Formula: C9H18BrNO2

Molecular Weight: 252.152

* For research use only. Not for human or veterinary use.

3-Bromo-N-methyl-N-boc-propylamine - 828272-19-1

Specification

CAS No. 828272-19-1
Molecular Formula C9H18BrNO2
Molecular Weight 252.152
IUPAC Name tert-butyl N-(3-bromopropyl)-N-methylcarbamate
Standard InChI InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3
Standard InChI Key PIUWBRCCWDAPFG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCCBr

Introduction

Chemical Identity and Structure

3-Bromo-N-methyl-N-boc-propylamine is characterized by a propyl chain with a terminal bromine atom and a Boc-protected secondary amine. This structural arrangement makes it particularly useful in various synthetic applications.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as outlined below:

ParameterValue
CAS Number828272-19-1
Molecular FormulaC₉H₁₈BrNO₂
IUPAC Nametert-butyl N-(3-bromopropyl)-N-methylcarbamate
Common Name3-Bromo-N-methyl-N-boc-propylamine
Exact Mass251.05200

The chemical consists of a propyl chain with a terminal bromine atom, a nitrogen atom with methyl substitution, and a Boc (tert-butyloxycarbonyl) protecting group, which contains a tert-butyl group connected to a carbamate functionality .

Structural Features

The molecular structure features several key functional groups that define its chemical behavior:

  • A terminal bromine atom on a propyl chain that serves as an excellent leaving group for nucleophilic substitution reactions

  • A secondary amine protected by a Boc group, which prevents unwanted side reactions while maintaining the ability to be selectively deprotected

  • The tert-butyl group providing steric hindrance that contributes to the stability of the Boc protection

This particular arrangement of functional groups makes the compound valuable in multistep organic syntheses where controlled reactivity is essential .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Bromo-N-methyl-N-boc-propylamine is crucial for its proper handling, storage, and application in synthetic procedures.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Molecular Weight252.14900
AppearanceNot specified in available data
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

Despite the absence of some physical property data, the compound is known to be stable under standard laboratory conditions when properly stored .

Chemical Properties and Behavior

The chemical behavior of 3-Bromo-N-methyl-N-boc-propylamine is characterized by the following properties:

PropertyValue
LogP2.63830
PSA (Polar Surface Area)29.54000
Recommended Storage-20°C

The LogP value of 2.63830 indicates moderate lipophilicity, suggesting the compound has reasonable solubility in organic solvents and limited water solubility . The polar surface area of 29.54000 provides information about the compound's hydrogen bonding potential and its ability to permeate cell membranes.

The bromine terminus is particularly reactive toward nucleophiles, making it useful in alkylation reactions. Meanwhile, the Boc-protected amine remains relatively inert under mild conditions but can be selectively deprotected using acidic conditions.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

These hazard statements highlight the potential risks associated with various exposure routes to the compound .

Precautionary Measures

To mitigate the risks associated with handling 3-Bromo-N-methyl-N-boc-propylamine, the following precautionary measures are recommended:

Precautionary StatementDescription
P264Wash thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P271Use only outdoors or in a well-ventilated area

Additional response measures include:

Response StatementDescription
P301+P317IF SWALLOWED: Get medical help
P330Rinse mouth
P302+P352IF ON SKIN: Wash with plenty of water
P317Get medical help
P362+P364Take off contaminated clothing and wash it before reuse

These precautionary statements provide essential guidance for safe handling and emergency response procedures .

Applications in Organic Synthesis

3-Bromo-N-methyl-N-boc-propylamine serves as a valuable reagent in various synthetic applications, particularly in the preparation of complex organic molecules.

As an Alkylating Agent

The compound functions as an effective alkylating agent due to its reactive bromine terminus. This makes it particularly useful in:

  • N-alkylation of heterocycles and other nitrogen-containing compounds

  • O-alkylation of phenols and alcohols

  • S-alkylation of thiols and thiolates

  • C-alkylation in various carbon-carbon bond-forming reactions

The presence of the Boc-protected amine provides a masked amino functionality that can be revealed later in the synthetic sequence, enabling the creation of complex amino-functionalized molecules .

In Medicinal Chemistry and Drug Development

The compound finds application in the synthesis of pharmaceutically relevant compounds, particularly those requiring:

  • Controlled introduction of nitrogen-containing side chains

  • Spacing groups of defined length (propyl linkers)

  • Orthogonally protected functional groups

The ability to selectively deprotect the Boc group under acidic conditions while maintaining other functional groups makes it particularly valuable in multistep syntheses of complex drug candidates .

Reaction Conditions and Methodologies

Several synthetic methodologies employ 3-Bromo-N-methyl-N-boc-propylamine or its structural analogs. These approaches highlight the versatility of this reagent in different reaction conditions.

Alkylation Reactions

The compound has been utilized in alkylation reactions under various conditions:

BaseSolventTemperatureDurationApplication
Potassium carbonateDMF70°C15hAlkylation of phenolic oxygen atoms
Potassium carbonateAcetone65°C3h (microwave)O-alkylation of substituted phenols
Potassium carbonate/KIDMF120°C6hAlkylation of halogenated phenols

These reaction conditions demonstrate the utility of the compound in different synthetic contexts, particularly in the functionalization of oxygen-containing substrates .

Related Compounds

Several structurally related compounds share similar reactive properties and synthetic applications with 3-Bromo-N-methyl-N-boc-propylamine.

Structural Analogs

The following compounds represent structural analogs with similar reactive properties:

CompoundCAS NumberStructural Difference
tert-Butyl (4-bromobutyl)carbamate164365-88-2Contains an unsubstituted NH and a four-carbon chain
tert-Butyl (6-bromohexyl)carbamate142356-33-0Contains an unsubstituted NH and a six-carbon chain
3-(Boc-amino)propyl bromide83948-53-2Contains an unsubstituted NH instead of N-methyl

These analogs differ primarily in the substitution pattern on the nitrogen atom or the length of the alkyl chain, offering different spatial arrangements of the same functional groups .

Complementary Reagents

Other reagents that are often used in conjunction with 3-Bromo-N-methyl-N-boc-propylamine include:

  • Bases for deprotonation (potassium carbonate, sodium hydride, etc.)

  • Nucleophiles for substitution reactions (amines, alcohols, thiols)

  • Acids for Boc deprotection (trifluoroacetic acid, HCl)

These complementary reagents expand the synthetic utility of 3-Bromo-N-methyl-N-boc-propylamine in complex synthetic sequences.

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